5-Amino-3-(but-2-en-1-yl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-3-(but-2-en-1-yl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes an amino group, a butenyl side chain, and a tetrahydropyrimidine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(but-2-en-1-yl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of urea with an appropriate β-keto ester, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in a form suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-(but-2-en-1-yl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.
Scientific Research Applications
5-Amino-3-(but-2-en-1-yl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5-Amino-3-(but-2-en-1-yl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may modulate these targets’ activity, leading to changes in cellular processes and physiological outcomes.
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-(but-2-en-1-yl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione: shares similarities with other pyrimidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the combination of an amino group and a butenyl side chain, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C9H13N3O2 |
---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
5-amino-3-[(E)-but-2-enyl]-1-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H13N3O2/c1-3-4-5-12-8(13)7(10)6-11(2)9(12)14/h3-4,6H,5,10H2,1-2H3/b4-3+ |
InChI Key |
CXGOVEPFPXVEIX-ONEGZZNKSA-N |
Isomeric SMILES |
C/C=C/CN1C(=O)C(=CN(C1=O)C)N |
Canonical SMILES |
CC=CCN1C(=O)C(=CN(C1=O)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.